2-Ethoxytetrahydro-2H-pyran-3-ol
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Overview
Description
2-Ethoxytetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C₇H₁₄O₂ It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxytetrahydro-2H-pyran-3-ol typically involves the reaction of tetrahydropyran with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out at room temperature to ensure high yields and minimal side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen halides in anhydrous conditions at room temperature.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-Ethoxytetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and as a potential therapeutic agent due to its unique structural properties.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxytetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, it can bind to receptors and modulate their activity, resulting in physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-Ethoxytetrahydropyran: A derivative of tetrahydropyran with an ethoxy group at the second position.
2-Hydroxytetrahydropyran: A derivative of tetrahydropyran with a hydroxyl group at the second position.
Uniqueness
2-Ethoxytetrahydro-2H-pyran-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52939-73-8 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethoxyoxan-3-ol |
InChI |
InChI=1S/C7H14O3/c1-2-9-7-6(8)4-3-5-10-7/h6-8H,2-5H2,1H3 |
InChI Key |
ZFYFFMGCWSWSDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CCCO1)O |
Origin of Product |
United States |
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